1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine
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Overview
Description
1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine is an organic compound with the molecular formula C20H18Cl2N2O2 It is characterized by the presence of two chlorobenzoyl groups attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The carbonyl groups in the chlorobenzoyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a typical reducing agent.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid is often employed.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other functional groups, such as methoxy or tert-butoxy groups.
Reduction: The major products are the corresponding alcohols.
Oxidation: The major products are N-oxides of the piperazine ring.
Scientific Research Applications
1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be modified to enhance its pharmacological properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The chlorobenzoyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of their function. This covalent modification can disrupt cellular processes, such as DNA replication and protein synthesis, resulting in cell death. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzoyl)benzene: Similar in structure but lacks the piperazine ring. It is used in the synthesis of poly(etherketone)s.
1,4-Bis(4-fluorobenzoyl)benzene: Contains fluorine atoms instead of chlorine. It is more reactive and used in similar applications.
1,4-Dimethylbenzene: Lacks the chlorobenzoyl groups and piperazine ring. It is used as a solvent and in the production of other chemicals.
Uniqueness
1,4-Bis(4-chlorobenzoyl)-2-methylpiperazine is unique due to the presence of both chlorobenzoyl groups and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)-3-methylpiperazin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYORFISZIZKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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